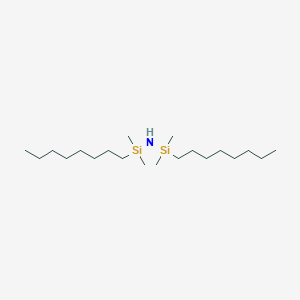

1,3-Di-n-octyltetramethyldisilazane

Description

Historical Context and Evolution of Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts successfully synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comsbfchem.comwikipedia.org This breakthrough laid the groundwork for future explorations into the synthesis and properties of these novel compounds. In the early 20th century, Frederic S. Kipping made substantial contributions to the field, pioneering extensive research into organosilicon compounds and coining the term "silicone" in 1904. sbfchem.comwikipedia.org His work, which included the use of Grignard reagents for synthesizing alkyl- and arylsilanes, was instrumental in preparing the first silicone oligomers and polymers. wikipedia.org

A significant leap forward occurred in the 1940s with the development of the "direct process" by Eugene G. Rochow and Richard Müller. longdom.org This industrial method for producing methylchlorosilanes, particularly dimethyldichlorosilane, made organosilicon compounds widely available for large-scale production and commercial applications. longdom.orgencyclopedia.pub This era also saw the establishment of Dow Corning in 1943, a company dedicated to the production and research of silicones, marking a new phase in the industrialization of organosilicon chemistry. richsilicone.com The subsequent decades witnessed a rapid expansion of the field, with the development of silicone resins, elastomers, and a deeper understanding of the chemistry of siloxanes. richsilicone.comwikipedia.org

Fundamental Principles of Silicon-Nitrogen Bond Chemistry

The chemistry of the silicon-nitrogen (Si-N) bond is a critical aspect of organosilicon chemistry and forms the basis for the existence and reactivity of organosilazanes. shashwatpublication.comnih.gov The Si-N bond is more polar than the silicon-carbon (Si-C) bond due to the difference in electronegativity between silicon (1.90) and nitrogen (3.04). This polarity influences the reactivity of the bond, making it susceptible to cleavage by various reagents. longdom.org

The Si-N bond is known to be reactive towards polar reagents, and its formation is a key step in the synthesis of various silicon-containing compounds. shashwatpublication.com The strength of the Si-N bond is an important factor in its chemistry. While specific bond enthalpy values can vary depending on the molecular environment, the Si-N bond is generally considered to be relatively strong. For instance, the bond enthalpy of the diatomic SiN molecule is approximately 470 kJ/mol. webelements.com However, in more complex molecules, the reactivity is also influenced by steric and electronic factors of the substituents on both the silicon and nitrogen atoms.

The formation of Si-N bonds can be achieved through various synthetic methods, including the reaction of chlorosilanes with amines. researchgate.net The planarity often observed in molecules like trisilylamine, N(SiH₃)₃, is attributed to the delocalization of the lone pair of electrons on the nitrogen atom into vacant d-orbitals of the silicon atoms, which also results in the weak basicity of such compounds. libretexts.org This delocalization and the inherent polarity of the Si-N bond are fundamental to understanding the structure and reactivity of disilazanes.

Structural Diversity and Classification of Organosilazanes (Chain, Cyclic, Poly)

Organosilazanes are a class of organosilicon compounds that feature one or more silicon-nitrogen (Si-N) bonds. Their structural diversity is a key characteristic, allowing for a wide range of physical and chemical properties. They can be broadly classified into three main categories based on their structure: chain, cyclic, and polymeric organosilazanes. wikipedia.org

Chain (Linear) Organosilazanes: These are the simplest form of organosilazanes, characterized by a linear backbone of alternating silicon and nitrogen atoms. A general representation is R₃Si-[NR'-SiR₂]n-NR'SiR₃, where R and R' are organic substituents. 1,3-Di-n-octyltetramethyldisilazane falls into this category, with two silicon atoms linked by a single nitrogen atom.

Cyclic Organosilazanes (Cyclosilazanes): When the Si-N chain closes on itself, it forms a cyclic structure. These are typically trimers or tetramers, with the general formula (R₂SiNR')n, where n is most commonly 3 or 4. The ring structure imparts different conformational and reactivity properties compared to their linear counterparts.

Polymeric Organosilazanes (Polysilazanes): These are high-molecular-weight polymers with repeating Si-N units in their backbone. wikipedia.org The properties of polysilazanes can be tailored by modifying the organic substituents on the silicon and nitrogen atoms. They are important precursors for the synthesis of silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics, which possess excellent thermal and mechanical properties. wikipedia.org

The diverse structures of organosilazanes, from simple linear molecules to complex polymers, contribute to their wide range of applications in materials science and synthetic chemistry. wikipedia.orgfrontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.net

Compound Profile: 1,3-Di-n-octyltetramethyldisilazane

Interactive Data Table: Properties of 1,3-Di-n-octyltetramethyldisilazane (Predicted/Typical)

| Property | Value |

| Molecular Formula | C₂₀H₄₇NSi₂ |

| Molecular Weight | 357.77 g/mol |

| Appearance | Colorless to pale yellow liquid (typical for similar compounds) |

| Boiling Point | Not readily available; expected to be high due to molecular weight |

| Density | Not readily available; likely less than 1 g/mL |

| Solubility | Soluble in nonpolar organic solvents; insoluble in water |

Note: The data in this table is largely predictive and based on the general characteristics of long-chain alkyl-substituted disilazanes. Experimental data for this specific compound is not widely published.

Properties

IUPAC Name |

1-[[[dimethyl(octyl)silyl]amino]-dimethylsilyl]octane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H47NSi2/c1-7-9-11-13-15-17-19-22(3,4)21-23(5,6)20-18-16-14-12-10-8-2/h21H,7-20H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNPULJFGORMOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(C)N[Si](C)(C)CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H47NSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Di N Octyltetramethyldisilazane Analogues and Derivatives

Classical and Contemporary Routes to Symmetrically Substituted Disilazanes

The synthesis of symmetrically substituted disilazanes, such as 1,3-Di-n-octyltetramethyldisilazane, is fundamentally reliant on the formation of the Si-N-Si linkage. Classical methods have been refined over the years, and contemporary strategies offer improved efficiency and broader substrate scope.

Aminolysis and Ammonolysis of Organohalosilanes

A foundational and widely utilized method for creating symmetrical disilazanes is the reaction of organohalosilanes with ammonia (B1221849), a process known as ammonolysis. researchgate.net This classical approach involves the condensation of a chlorosilane with ammonia. researchgate.net The reaction is typically exothermic and results in the formation of the desired disilazane along with ammonium (B1175870) chloride as a byproduct. researchgate.netresearchgate.net

The general reaction can be represented as: 2 R₃SiCl + 3 NH₃ → (R₃Si)₂NH + 2 NH₄Cl

While effective for producing simple, unhindered disilazanes, this method has limitations. The formation of reactive hydrogen halides and quaternary amine salts as byproducts can complicate purification. researchgate.net Furthermore, synthesizing sterically hindered or complex derivatives can be challenging with this approach. researchgate.net A variation of this is aminolysis, where a primary amine is used instead of ammonia, which can be adapted to produce unsymmetrically substituted disilazanes.

Dehydrocoupling Strategies for Si-N Bond Formation

Dehydrocoupling, or dehydrogenative coupling, has emerged as a powerful alternative for Si-N bond formation, offering a cleaner reaction profile. This strategy involves the reaction of a hydrosilane with ammonia or an amine, releasing dihydrogen (H₂) as the sole byproduct. researchgate.net This method avoids the formation of salt byproducts inherent in ammonolysis. researchgate.net

The general reaction is: 2 R₃SiH + NH₃ → (R₃Si)₂NH + 2 H₂

This approach gained significant attention following early work that demonstrated its feasibility, and it has since been developed using various catalytic systems to improve reaction rates and yields. researchgate.netacs.org The reaction can be catalyzed by various metals, which facilitate the cleavage of Si-H and N-H bonds. researchgate.net For instance, dimethyltitanocene has been shown to effectively catalyze the dehydrocoupling of ammonia and silanes. acs.org Zinc-based catalysts have also been explored for dehydrocoupling reactions, highlighting the role of σ-bond metathesis in the Si-N bond-forming step. nih.gov

Specific Synthetic Pathways for n-Alkyl Substituted Disilazanes

To produce disilazanes with specific long-chain alkyl groups, such as the n-octyl groups in 1,3-Di-n-octyltetramethyldisilazane, methods that allow for the precise introduction of these substituents are required.

One key strategy is the hydrosilylation of an alkene. For example, the reaction of 1,1,3,3-tetramethyldisilazane (B98777) (TMDS) with an alkene like 1-octene, in the presence of a catalyst, can yield the corresponding 1,3-di-n-octyltetramethyldisilazane. A study demonstrated this transformation using hexachloroplatinic acid (H₂PtCl₆) as the catalyst, achieving good yields of both symmetrical and unsymmetrical disilazanes. researchgate.net This method is advantageous as it builds the final molecule from a readily available disilazane precursor and the desired alkene.

Another general approach involves using an n-alkyldimethylchlorosilane as the starting material in a classical ammonolysis reaction. For the target compound, this would involve the reaction of n-octyldimethylchlorosilane with ammonia. While direct documentation for this specific synthesis is not prevalent in the reviewed literature, it follows the well-established principles of ammonolysis. researchgate.net

Catalytic Approaches in Disilazane Synthesis

Catalysis plays a crucial role in modern synthetic chemistry, and the synthesis of disilazanes has significantly benefited from the development of new catalytic systems. These approaches offer greater control, efficiency, and the ability to create complex and chiral molecules.

Transition Metal-Catalyzed Si-N Coupling Reactions

Transition metals are widely employed to catalyze the formation of C-N and Si-N bonds. researchgate.netresearchgate.net In the context of disilazane synthesis, catalysts based on metals like palladium, rhodium, titanium, and cobalt are used to facilitate cross-coupling reactions. acs.orgresearchgate.netacs.org For instance, palladium-catalyzed Buchwald-Hartwig amination, a powerful method for C-N bond formation, provides a conceptual basis for analogous Si-N coupling strategies. researchgate.netnih.gov

Dehydrogenative coupling reactions are often mediated by transition metal catalysts. researchgate.netacs.org These catalysts activate the Si-H bond of the hydrosilane and the N-H bond of the amine or ammonia, enabling the formation of the Si-N bond and the release of H₂. Research has shown that titanocene-based catalysts are effective for the dehydrocoupling of silanes and ammonia. acs.org Similarly, rhodium catalysts have been investigated for the asymmetric synthesis of silazanes. acs.org

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Dimethyltitanocene | Dehydrocoupling | Effectively catalyzes coupling of silanes and ammonia. | acs.org |

| Rhodium Complexes | Asymmetric Dehydrocoupling | Enables enantioselective synthesis of chiral silazanes. | acs.org |

| Hexachloroplatinic Acid (H₂PtCl₆) | Hydrosilylation | Used for adding Si-H across alkenes to form alkyl-substituted silazanes. | researchgate.net |

| Cobalt Complexes | Dehydrogenative C-N Coupling | Used for direct C-H amination, a related transformation. | researchgate.net |

| Zinc Complexes | Dehydrocoupling | Mediates Si-O bond formation via σ-adduct intermediates, relevant to Si-N coupling. | nih.gov |

Stereoselective Synthesis of Chiral Silicon Centers in Silazanes

The synthesis of silicon-stereogenic silanes and silazanes is a challenging yet significant area of organosilicon chemistry. rsc.org Achieving stereoselectivity at the silicon center requires sophisticated catalytic systems capable of differentiating between prochiral faces or groups.

Recent advancements have focused on the catalytic asymmetric synthesis of silicon-stereogenic silazanes. acs.org Density Functional Theory (DFT) calculations on a rhodium-catalyzed process revealed that the enantioselectivity is determined during the oxidative addition step, where the catalyst selectively activates one of two enantiotopic Si-H bonds on a dihydrosilane. acs.org The steric hindrance between the ligand and the substrate was identified as the key factor controlling the chirality of the final product. acs.org

Emerging Green Chemistry Principles in Disilazane Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of organosilicon compounds, including disilazanes. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. Key areas of focus in the context of disilazane synthesis include enhancing atom economy, employing catalytic methods, and minimizing or eliminating the use of volatile organic solvents.

A significant stride in greening disilazane synthesis is the move towards solvent-free reaction conditions. Traditional methods often rely on organic solvents to facilitate the reaction between chlorosilanes and amines. However, these solvents contribute to volatile organic compound (VOC) emissions and pose environmental and health risks. Research has demonstrated the feasibility of conducting these reactions under solvent-free conditions, which not only simplifies the process but also reduces waste. researchgate.netresearchgate.net For instance, the reaction of aromatic aldehydes with hexamethyldisilazane (B44280) (HMDS), a structural analogue of the target compound, can proceed efficiently without a solvent to produce N,N'-bis(arylmethylidene)arylmethanediamines. researchgate.net This approach offers advantages such as high yields, simple experimental procedures, and the use of inexpensive starting materials without the need for catalysts or external heating. researchgate.net

Catalysis plays a pivotal role in advancing the green synthesis of silylamines and disilazanes. The use of catalysts can enable reactions to proceed under milder conditions, reduce reaction times, and improve selectivity, thereby minimizing energy consumption and by-product formation. Organocatalysis, in particular, has emerged as a powerful tool. For example, amidine derivatives have been shown to efficiently catalyze the formation of silatranyl cages from trialkoxysilanes in a solvent-free protocol, highlighting the potential of organocatalysts in Si-N bond formation. nih.gov Furthermore, catalytic N-silylation of amines using vinylsilanes, catalyzed by ruthenium hydride complexes, provides an alternative route to Si-N bond formation with the evolution of a benign olefin byproduct. researchgate.net

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all reactant atoms into the desired product. wpmucdn.comrsc.orgacs.orgnih.gov The classical synthesis of disilazanes from chlorosilanes and ammonia or primary amines, while effective, suffers from the formation of stoichiometric amounts of ammonium or amine hydrochloride salts as byproducts.

Reaction: 2 R₃SiCl + 3 NH₃ → (R₃Si)₂NH + 2 NH₄Cl

This reaction pathway has a theoretical atom economy of less than 100% due to the formation of the salt byproduct. Strategies to improve atom economy include the development of catalytic cycles that avoid the formation of such stoichiometric waste streams. Dehydrogenative coupling of silanes with amines, for instance, represents a highly atom-economical route where the only byproduct is hydrogen gas.

Reaction: 2 R₃SiH + NH₃ → (R₃Si)₂NH + 2 H₂

While still an area of active research, such catalytic dehydrogenative coupling reactions offer a promising avenue for the green synthesis of disilazanes. rsc.org

The following interactive table summarizes some of the green chemistry approaches being explored in the synthesis of silylamines and related compounds, which are applicable to the synthesis of 1,3-Di-n-octyltetramethyldisilazane and its analogues.

| Green Chemistry Principle | Synthetic Approach | Reactants | Catalyst/Conditions | Byproducts | Atom Economy | Reference |

| Solvent-Free Synthesis | Amine Silylation | Aromatic aldehydes, Hexamethyldisilazane | Mild, solvent-free | Trimethylsilanol | High | researchgate.net |

| Organocatalysis | Silatrane Formation | Trialkoxysilanes, Triethanolamine | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Alcohols | High | nih.gov |

| Catalytic Silylation | Dealkenylative N-silylation | Amines, Vinylsilanes | Ruthenium hydride complex | Olefin | High | researchgate.net |

| Atom Economy | Ammonolysis of Chlorosilanes | Dialkyldichlorosilane, Ammonia | High temperature, catalyst | Ammonium chloride | Moderate | researchgate.net |

These emerging green chemistry strategies are paving the way for more sustainable and efficient manufacturing of 1,3-Di-n-octyltetramethyldisilazane and its derivatives, aligning the production of these valuable chemical entities with the principles of environmental stewardship.

Advanced Spectroscopic and Structural Characterization of 1,3 Di N Octyltetramethyldisilazane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 1,3-Di-n-octyltetramethyldisilazane, a combination of ¹H, ¹³C, and ²⁹Si NMR would provide a complete picture of its atomic connectivity and chemical environment.

Multi-Dimensional NMR Techniques (¹H, ¹³C, ²⁹Si NMR)

A multi-dimensional NMR approach offers an unambiguous assignment of all proton, carbon, and silicon signals within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the silicon-bound methyl groups and the n-octyl chains. The twelve protons of the four equivalent Si-CH₃ groups would appear as a sharp singlet in the upfield region, typically around 0.05 ppm. The protons of the n-octyl chains will present more complex signals. The methylene group adjacent to the silicon (Si-CH₂-) is expected to appear as a triplet at approximately 0.5-0.6 ppm. The subsequent methylene groups along the chain will resonate as a broad multiplet between 1.2 and 1.4 ppm, with the terminal methyl group appearing as a triplet around 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The methyl carbons attached to the silicon atoms are predicted to have a chemical shift in the range of 1-3 ppm. For the n-octyl chain, the carbon alpha to the silicon (Si-CH₂) would appear around 15-16 ppm. The subsequent methylene carbons would resonate in the typical alkane region of 22-34 ppm, while the terminal methyl carbon would be found at approximately 14 ppm. libretexts.orghuji.ac.iloregonstate.edu

²⁹Si NMR Spectroscopy: Silicon-29 NMR is highly sensitive to the electronic environment around the silicon atom. For N-silylamines and silazanes, the ²⁹Si chemical shifts typically appear in a specific range. pascal-man.com For 1,3-Di-n-octyltetramethyldisilazane, a single resonance is expected in the range of +4 to +8 ppm relative to tetramethylsilane (TMS), indicative of a silicon atom bonded to two carbon atoms, one nitrogen atom, and another silicon atom within the disilazane framework. pascal-man.comprocess-nmr.com

Predicted NMR Data for 1,3-Di-n-octyltetramethyldisilazane

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Si-CH₃ | ~ 0.05 | Singlet |

| Si-CH₂- | ~ 0.5-0.6 | Triplet | |

| -(CH₂)₆- | ~ 1.2-1.4 | Multiplet | |

| -CH₃ (octyl) | ~ 0.8-0.9 | Triplet | |

| ¹³C | Si-CH₃ | ~ 1-3 | |

| Si-CH₂- | ~ 15-16 | ||

| -CH₂- (C2) | ~ 34-35 | ||

| -CH₂- (C3) | ~ 23-24 | ||

| -CH₂- (C4-C7) | ~ 29-32 | ||

| -CH₃ (octyl) | ~ 14 |

| ²⁹Si | (CH₃)₂Si-N | ~ +4 to +8 | |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes. nist.gov The long, flexible n-octyl chains of 1,3-Di-n-octyltetramethyldisilazane are in constant motion, undergoing rapid bond rotations that lead to different spatial arrangements (conformers).

At room temperature, these conformational interconversions are typically very fast, resulting in time-averaged signals in the NMR spectrum. However, by lowering the temperature, it may be possible to slow these rotations to a rate where individual conformers can be observed. This would lead to the broadening and eventual splitting of the NMR signals for the n-octyl chain protons and carbons. oup.comacs.org Such studies could provide valuable information on the rotational energy barriers and the preferred conformations of the alkyl chains in solution, which are influenced by steric and electronic factors within the molecule. oup.comacs.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, identifies the characteristic vibrational modes of a molecule's functional groups, providing a unique "fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of 1,3-Di-n-octyltetramethyldisilazane would be dominated by absorptions from the Si-N-Si linkage and the various C-H and Si-C bonds. A very strong and characteristic band corresponding to the asymmetric stretching of the Si-N-Si bond is expected to appear around 930-940 cm⁻¹. gelest.com Other key vibrations include the Si-CH₃ symmetric deformation (umbrella mode) near 1250 cm⁻¹ and rocking modes around 800-840 cm⁻¹. gelest.commsu.edu The abundant C-H bonds of the n-octyl and methyl groups will give rise to strong stretching vibrations in the 2850-2960 cm⁻¹ region and bending (scissoring and rocking) vibrations between 1375 and 1470 cm⁻¹. csustan.edu

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FTIR. The symmetric stretch of the Si-N-Si bond, which is often weak in the IR spectrum, should give a strong signal in the Raman spectrum, expected in the range of 450-550 cm⁻¹. The Si-C stretching vibrations would also be prominent, typically appearing between 600 and 750 cm⁻¹. aip.org Like in FTIR, the C-H stretching and bending modes of the alkyl groups will also be present in the Raman spectrum. thermofisher.com

Predicted Vibrational Spectroscopy Data for 1,3-Di-n-octyltetramethyldisilazane

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (alkyl) | FTIR/Raman | 2850 - 2960 | Strong |

| Si-CH₃ Deformation (sym.) | FTIR | ~ 1250 | Strong |

| C-H Bend (alkyl) | FTIR/Raman | 1375 - 1470 | Medium |

| Si-N-Si Stretch (asym.) | FTIR | 930 - 940 | Very Strong |

| Si-CH₃ Rock | FTIR | 800 - 840 | Strong |

| Si-C Stretch | Raman | 600 - 750 | Strong |

Mass Spectrometry for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 1,3-Di-n-octyltetramethyldisilazane (Molecular Weight: 371.8 g/mol ), the molecular ion peak (M⁺) at m/z 371 would be expected, although it might be of low abundance.

The fragmentation of the molecular ion would likely proceed through several predictable pathways. A common fragmentation for amines and silylamines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. miamioh.edu This could lead to the loss of a methyl radical (CH₃•) to form a stable ion at m/z 356, or the loss of a heptyl radical (C₇H₁₅•) from the n-octyl chain to yield an ion at m/z 272.

Another major fragmentation pathway would involve cleavage along the n-octyl chains, resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org Cleavage of the Si-N bond can also occur. A prominent peak is expected at m/z 146, corresponding to the [(CH₃)₂Si-N-Si(CH₃)₂]⁺ fragment, which is a characteristic ion for tetramethyldisilazane structures. nist.govnih.gov

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 371 | [C₂₀H₄₇NSi₂]⁺ | Molecular Ion (M⁺) |

| 356 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical |

| 272 | [M - C₇H₁₅]⁺ | Alpha-cleavage, loss of a heptyl radical |

| 146 | [(CH₃)₂SiNSi(CH₃)₂]⁺ | Cleavage of Si-C (octyl) bonds |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of 1,3-Di-n-octyltetramethyldisilazane by providing the exact mass of its molecular ion, which allows for the determination of its elemental composition. The molecular formula for 1,3-Di-n-octyltetramethyldisilazane is C₂₀H₄₇NSi₂. HRMS can distinguish this composition from other isobaric compounds.

The exact mass of the monoisotopic molecular ion ([M]⁺˙) and the protonated molecule ([M+H]⁺) can be calculated and would be the primary targets for identification in an HRMS spectrum. Furthermore, the presence of two silicon atoms in the molecule results in a characteristic isotopic pattern. The natural abundances of silicon isotopes (²⁸Si ≈ 92.23%, ²⁹Si ≈ 4.68%, ³⁰Si ≈ 3.09%) would produce distinct M+1 and M+2 peaks, the relative intensities of which can be calculated and used to confirm the number of silicon atoms present.

Interactive Data Table: Calculated Exact Masses for 1,3-Di-n-octyltetramethyldisilazane Ions

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Molecular Ion [M]⁺˙ | C₂₀H₄₇NSi₂ | 357.3298 |

| Protonated Molecule [M+H]⁺ | C₂₀H₄₈NSi₂ | 358.3376 |

| M+1 Isotope Peak | ¹³CC₁₉H₄₇NSi₂ / C₂₀H₄₇N²⁹SiSi | ~358.3331 / ~358.3295 |

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. For 1,3-Di-n-octyltetramethyldisilazane, the fragmentation pathways are expected to be governed by the cleavage of the weakest bonds and the formation of stable ions and neutral losses.

The primary fragmentation events in silazanes typically involve the Si-N and Si-C bonds. acs.org Key predicted fragmentation pathways include:

α-Cleavage: Loss of a methyl radical (•CH₃) from one of the silicon atoms is a common pathway for trimethylsilyl groups, leading to a stable, resonance-delocalized cation. This would result in an ion at m/z [M-15]⁺.

Alkyl Chain Fragmentation: The n-octyl chains can undergo fragmentation through charge-remote processes, leading to a series of losses of CₙH₂ₙ₊₂ units. This is characteristic of long-chain alkanes.

Cleavage of the Si-N Bond: Heterolytic or homolytic cleavage of the Si-N bond can occur, leading to fragments containing either one or both silicon atoms.

Loss of an Octyl Group: Cleavage of the Si-C bond connecting the octyl group can result in the loss of an octyl radical (•C₈H₁₇) or octene (C₈H₁₆) through rearrangement, leading to significant fragment ions.

Interactive Data Table: Predicted Key Fragment Ions in Tandem MS of 1,3-Di-n-octyltetramethyldisilazane ([M]⁺˙ at m/z 357.33)

| Proposed Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|

| 342.3060 | CH₃• (15.0235 Da) | Loss of a methyl radical from a silicon atom (α-cleavage). |

| 244.2172 | C₈H₁₇• (113.1330 Da) | Loss of an octyl radical. |

| 243.2094 | C₈H₁₈ (114.1408 Da) | Loss of octane via hydrogen rearrangement. |

X-ray Crystallography and Electron Diffraction for Solid-State and Gas-Phase Geometries

Currently, there are no publicly available crystal structures or gas-phase electron diffraction data for 1,3-Di-n-octyltetramethyldisilazane. However, the geometry can be inferred from studies on analogous compounds, such as hexamethyldisilazane (B44280) (HMDS).

X-ray Crystallography (Solid-State): Should single crystals of 1,3-Di-n-octyltetramethyldisilazane be grown, X-ray crystallography would reveal its three-dimensional structure in the solid state. Based on data from similar molecules, the Si-N-Si backbone is expected to be nearly planar. acs.org The long n-octyl chains would likely adopt an extended, all-trans conformation to maximize van der Waals interactions and optimize crystal packing. The specific packing arrangement would determine the unit cell parameters and space group.

Electron Diffraction (Gas-Phase): Gas-phase electron diffraction is used to determine the structure of molecules free from intermolecular interactions. For 1,3-Di-n-octyltetramethyldisilazane, this technique would provide precise measurements of bond lengths (Si-N, Si-C, N-H) and bond angles (e.g., Si-N-Si). Studies on HMDS have shown a wide Si-N-Si angle (around 125.5°), indicative of pπ-dπ bonding between the nitrogen lone pair and empty d-orbitals on the silicon atoms. acs.org Similar electronic effects would be expected in the title compound.

Spectroscopic Probes for Intermolecular Interactions in Condensed Phases

In condensed phases (liquid or solid), molecules of 1,3-Di-n-octyltetramethyldisilazane would interact primarily through van der Waals forces, specifically London dispersion forces, due to the large, nonpolar n-octyl chains. The N-H bond in the disilazane moiety also allows for weak hydrogen bonding, where the N-H group can act as a proton donor and the nitrogen lone pair as an acceptor.

Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful method for probing these interactions. nih.gov

N-H Stretching Vibration: In an isolated molecule (gas phase), the N-H stretching vibration (ν(N-H)) would appear as a sharp band. In the liquid or solid state, hydrogen bonding causes this band to broaden and shift to a lower frequency (redshift). The magnitude of this shift provides an indication of the strength of the hydrogen-bonding interactions.

Si-N Stretching Vibrations: The asymmetric and symmetric stretching modes of the Si-N-Si group are also sensitive to the molecular environment. Changes in these vibrational frequencies can reflect changes in intermolecular forces and molecular conformation. For related disilazanes, these bands appear in the infrared and Raman spectra and are key to structural assignment. core.ac.uk

By studying the spectra in solvents of varying polarity, one could further probe the nature of the solute-solvent interactions and how they compete with the self-association of 1,3-Di-n-octyltetramethyldisilazane molecules.

Computational and Theoretical Investigations of Disilazane Systems

Quantum Chemical Approaches (Ab Initio and Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical methods, such as Ab Initio Hartree-Fock (HF) and Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of disilazane systems. nih.gov These in silico approaches allow for the calculation of molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For instance, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set have been successfully used to study related organosilicon compounds. nih.gov

Analysis of Silicon-Nitrogen Bonding: Hyperconjugation, d-Orbital Participation, and Bond Polarity

The nature of the silicon-nitrogen (Si-N) bond is a key feature of disilazanes. Computational studies on related systems have explored concepts such as hyperconjugation, the involvement of silicon's d-orbitals, and the polarity of the Si-N bond. While the participation of d-orbitals in the bonding of main group elements is a topic of ongoing discussion, computational models can provide insights into the extent of this interaction in specific molecules.

In molecules like 1,3-Di-n-octyltetramethyldisilazane, hyperconjugative interactions may occur between the nitrogen lone pair and the antibonding orbitals of the silicon-carbon bonds. DFT calculations can quantify the energy stabilization arising from such interactions. The polarity of the Si-N bond, resulting from the difference in electronegativity between silicon and nitrogen, is also a critical factor influencing the reactivity of the molecule. The presence of the electron-donating n-octyl and methyl groups on the silicon atoms would modulate the electronic properties of the Si-N bond.

A representative table of computed bond parameters for a simplified disilazane model (e.g., hexamethyldisilazane) is provided below to illustrate the type of data obtained from computational studies. The actual values for 1,3-Di-n-octyltetramethyldisilazane would be influenced by the larger alkyl groups.

| Bond Parameter | Typical Computed Value |

| Si-N Bond Length | ~1.73 Å |

| Si-C Bond Length | ~1.88 Å |

| N-Si-N Bond Angle | ~120-130° |

| Si-N-Si Bond Angle | ~120-130° |

| Mulliken Charge on Si | +0.5 to +0.8 |

| Mulliken Charge on N | -0.8 to -1.1 |

Note: These are approximate values for illustrative purposes and would vary based on the computational method and basis set used.

Conformational Dynamics and Energetics (e.g., Pyramidal Inversion, Rotational Barriers)

The conformational landscape of 1,3-Di-n-octyltetramethyldisilazane is expected to be complex due to the flexibility of the n-octyl chains. Computational methods are essential for exploring this landscape, identifying low-energy conformers, and calculating the energy barriers for conformational changes. mit.eduelifesciences.org Key dynamic processes in disilazanes include pyramidal inversion at the nitrogen atom and rotation around the Si-N and Si-C bonds.

Mechanistic Insights into Disilazane Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving disilazanes. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. researchgate.net Computational methods can be used to locate the geometry and energy of transition states, which is crucial for understanding reaction rates and mechanisms. For reactions involving 1,3-Di-n-octyltetramethyldisilazane, such as hydrolysis or reactions with electrophiles, transition state analysis would reveal the concerted or stepwise nature of the bond-breaking and bond-forming processes. The reaction coordinate, which represents the lowest energy path from reactants to products, can be elucidated, providing a detailed picture of the molecular transformations. researchgate.net

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry can predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

For 1,3-Di-n-octyltetramethyldisilazane, DFT calculations can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts. Theoretical studies on related systems have shown that the chemical shifts are sensitive to the length and conformation of alkyl chains. scispace.com By comparing the computationally predicted spectra with experimental data, the accuracy of the computed structure and the understanding of the electronic environment can be validated. Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the experimental IR and Raman spectra, providing further confirmation of the molecular structure.

A table illustrating the kind of data that can be generated for predicted NMR chemical shifts is shown below for a simplified model.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Si-CH₃ | 0.1 - 0.3 |

| ¹H | N-H (if present) | 0.5 - 1.5 |

| ¹H | -CH₂- (octyl) | 1.2 - 1.4 |

| ¹H | terminal -CH₃ (octyl) | 0.8 - 0.9 |

| ¹³C | Si-CH₃ | 2 - 5 |

| ¹³C | -CH₂- (octyl) | 22 - 33 |

| ²⁹Si | (CH₃)₂Si | 5 - 15 |

Note: These are hypothetical predicted values for illustrative purposes. Actual predicted shifts will depend on the specific computational methodology and the conformation of the molecule.

Reactivity Profiles and Mechanistic Pathways of 1,3 Di N Octyltetramethyldisilazane

Nucleophilic and Electrophilic Reactivity at Silicon and Nitrogen Centers

The reactivity of disilazanes is characterized by the interplay of the silicon and nitrogen centers. The nitrogen atom, bearing a lone pair of electrons, is expected to act as a nucleophile. This nucleophilicity, however, is generally attenuated compared to simple amines due to the delocalization of the lone pair into the d-orbitals of the adjacent silicon atoms.

Conversely, the silicon atoms are electrophilic centers, susceptible to attack by nucleophiles. This electrophilicity is influenced by the nature of the substituents on the silicon. In 1,3-Di-n-octyltetramethyldisilazane, the presence of two methyl groups and one n-octyl group on each silicon atom would modulate this reactivity. The electron-donating nature of the alkyl groups would slightly decrease the electrophilicity of the silicon centers compared to, for example, silicon atoms bearing electronegative groups.

Role as a Silylating Agent for Various Functionalities

Disilazanes are widely recognized as silylating agents, used to introduce silyl (B83357) groups onto various functional groups, most notably alcohols, to form silyl ethers. This process typically involves the activation of the disilazane, often with a catalytic amount of a protic or Lewis acid. While no specific studies detail the use of 1,3-Di-n-octyltetramethyldisilazane for this purpose, it would be expected to silylate alcohols, amines, and carboxylic acids. The reaction with an alcohol (ROH) would theoretically proceed as follows, yielding a dimethyloctylsilyl ether and ammonia (B1221849) as a byproduct:

2 ROH + (CH₃)₂(n-C₈H₁₇)Si-NH-Si(n-C₈H₁₇)(CH₃)₂ → 2 ROSi(n-C₈H₁₇)(CH₃)₂ + NH₃

The long n-octyl chains would impart significant lipophilicity to the resulting silyl ether, a property that could be advantageous in specific synthetic contexts requiring high solubility in nonpolar solvents.

Transformations Involving the N-H Bond and Silicon-Nitrogen Cleavage

The N-H bond in 1,3-Di-n-octyltetramethyldisilazane is reactive and can be deprotonated by strong bases to form the corresponding silylamide. This anion can then act as a strong, sterically hindered, non-nucleophilic base in various organic reactions.

The silicon-nitrogen (Si-N) bond is susceptible to cleavage by a variety of reagents. As mentioned, hydrolysis is a common reaction, leading to the formation of silanols, which can then condense to form siloxanes. The Si-N bond can also be cleaved by strong acids and certain electrophiles. For instance, reaction with hydrogen halides would be expected to yield the corresponding halosilane and an ammonium (B1175870) salt.

Catalytic Applications in Organic and Inorganic Transformations

There is a notable lack of information on the specific catalytic applications of 1,3-Di-n-octyltetramethyldisilazane. One patent mentions its potential use as a surface modifying agent for a catalyst support, where its hydrophobic n-octyl chains could alter the surface properties of the catalyst. Another patent suggests its use as a weak base in a reaction mixture. However, these are not detailed catalytic applications, and no studies have been found where it acts as the primary catalyst or a ligand for a catalytic metal center.

Advanced Materials Science Applications Derived from Disilazanes

Precursors for Advanced Silicon-Based Ceramics

Organosilicon polymers, particularly polysilazanes, are well-established as preceramic polymers, which through pyrolysis (high-temperature decomposition in an inert atmosphere) can be converted into silicon-based ceramics. dtic.milresearchgate.netillinois.eduunits.itbiointerfaceresearch.comdtic.mil This polymer-to-ceramic route offers advantages over traditional powder processing methods, such as lower processing temperatures and the ability to form complex shapes like fibers and coatings. illinois.edu The final ceramic composition is highly dependent on the molecular structure of the precursor polymer. researchgate.netjst.go.jp

While the broader class of polysilazanes is known to yield silicon carbonitride (SiCN) and related ceramic materials, specific research detailing the pyrolysis of 1,3-Di-n-octyltetramethyldisilazane and its efficacy as a precursor for the ceramics listed below is not extensively available in the reviewed literature. The following sections are based on the general principles of disilazane pyrolysis.

Silicon Nitride (Si₃N₄) and Silicon Carbide (SiC) Composites

The pyrolysis of polysilazanes can lead to the formation of silicon nitride (Si₃N₄) and silicon carbide (SiC). illinois.edu The elemental composition of the preceramic polymer is a key factor in determining the final ceramic product. For instance, the pyrolysis of certain poly(cyclosilazanes) can yield either Si₃N₄ or SiC depending on the atmospheric conditions during the process. illinois.edu While theoretically, a molecule like 1,3-Di-n-octyltetramethyldisilazane contains the necessary silicon, nitrogen, and carbon atoms to form Si-N-C materials, specific studies on its conversion to Si₃N₄ and SiC composites are not prominently documented.

Silicon Carbonitride (SiCN) and Silicon Dioxide (SiO₂) Formations

Polysilazanes are primary precursors for the synthesis of amorphous silicon carbonitride (SiCN) ceramics. researchgate.netjst.go.jprsc.orgmdpi.com These materials are known for their high-temperature stability. The conversion of polysilazanes to SiCN is a complex process involving cross-linking and subsequent pyrolysis. The presence of both silicon-nitrogen and silicon-carbon bonds in the precursor is crucial for the formation of a SiCN network.

Furthermore, polysilazanes can also be used as precursors for silicon dioxide (SiO₂) coatings. biointerfaceresearch.com This is typically achieved through the hydrolysis of the polysilazane, where the Si-N bonds are replaced by Si-O bonds, followed by a curing process. biointerfaceresearch.com

Surface Modification and Coating Technologies

The application of organosilicon compounds for surface modification is a well-established field. These molecules can alter the surface properties of various substrates, imparting desirable characteristics such as hydrophobicity and improved adhesion.

Development of Hydrophobic and Oleophobic Surfaces

There is direct evidence supporting the use of 1,3-Di-n-octyltetramethyldisilazane for creating water- and oil-repellent surfaces. The long n-octyl chains in the molecule are nonpolar and contribute to the creation of a low-energy surface that repels both water (hydrophobic) and oils (oleophobic). The general principle involves the reaction of the disilazane with hydroxyl groups present on a substrate's surface, leading to the covalent bonding of the hydrophobic molecule.

Interactive Table:

| Property | Description |

|---|---|

| Function | Hydrophobic and Oleophobic Surface Treatment |

| Mechanism | The nonpolar n-octyl chains reduce the surface energy of the substrate, leading to the repulsion of water and oil. |

Data derived from general knowledge of similar long-chain alkyl silazanes.

Adhesion Promotion and Interfacial Engineering

Silanes and related organosilicon compounds are widely used as adhesion promoters to improve the bonding between dissimilar materials, such as between a polymer matrix and an inorganic filler or substrate. sisib.comresearchgate.netccl.netresearchgate.netsinosil.com These molecules can act as a bridge at the interface, forming covalent bonds with the inorganic surface and having organic functionalities that are compatible or can react with the polymer matrix. sisib.comresearchgate.net While this is a general function of many organosilanes, specific research demonstrating the efficacy of 1,3-Di-n-octyltetramethyldisilazane as an adhesion promoter is not detailed in the available literature.

Tailored Polymer Systems and Hybrid Materials

The incorporation of organosilicon compounds into polymer structures is a key strategy for developing hybrid materials with enhanced properties. aip.orgmdpi.comsiltech.comresearchgate.net These hybrid polymers can exhibit improved thermal stability, flexibility, and surface properties compared to their purely organic counterparts.

Disilazanes can potentially be used as monomers or additives in the synthesis of silicone-based polymers. The reactivity of the Si-N bond allows for various chemical transformations that could enable the integration of the disilazane unit into a polymer chain. However, specific examples of the use of 1,3-Di-n-octyltetramethyldisilazane in the creation of tailored polymer systems or hybrid materials are not prominently featured in the scientific literature reviewed. The long n-octyl chains would be expected to impart significant flexibility and hydrophobicity to any resulting polymer.

Polysilazanes and Organopolysilazanes in Polymer Design

Disilazanes are fundamental precursors in the synthesis of polysilazanes and organopolysilazanes, a class of polymers with a silicon-nitrogen backbone (–Si–N–)n. These polymers are valued for their potential as preceramic polymers, coatings, and as components in hybrid materials. The synthesis of polysilazanes often involves the ammonolysis or aminolysis of chlorosilanes, or the catalytic dehydrocoupling of hydrosilazanes.

While specific research detailing the direct polymerization of 1,3-Di-n-octyltetramethyldisilazane into high molecular weight polysilazanes is not extensively documented in publicly available literature, its structural characteristics suggest a potential role as a modifying agent or comonomer. The presence of the long n-octyl chains (C8H17) on the silicon atoms introduces significant organic character to the molecule.

In the context of organopolysilazane design, incorporating a unit derived from 1,3-Di-n-octyltetramethyldisilazane could impart specific properties:

Increased Solubility: The hydrophobic n-octyl groups would enhance the solubility of the resulting polymer in nonpolar organic solvents, facilitating processing and film formation.

Flexibility: The long alkyl chains can act as internal plasticizers, increasing the flexibility of the otherwise rigid Si-N backbone.

Hydrophobicity: Surfaces coated with polymers containing these octyl-substituted units would exhibit enhanced water repellency.

The synthesis of polysilazanes can proceed through various routes, such as the ammonolysis of dichlorosilanes. researchgate.net For instance, the reaction of dichlorosilane (B8785471) with ammonia (B1221849) in a nucleophilic solvent like pyridine (B92270) can yield polysilazanes. researchgate.net The molar ratio of reactants and the reaction conditions influence the molecular weight and structure (linear vs. branched) of the resulting polymer. researchgate.net While this example uses a simple precursor, analogous reaction schemes could theoretically incorporate functionalized disilazanes like 1,3-Di-n-octyltetramethyldisilazane to terminate polymer chains or introduce specific functionalities.

Dendrimers and Hybrid Organic-Inorganic Polymers

The unique structure of 1,3-Di-n-octyltetramethyldisilazane, with its combination of a reactive silazane core and long organic side chains, makes it a candidate for the synthesis of advanced polymeric architectures like dendrimers and hybrid organic-inorganic materials. dtic.milrsc.org

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govwjarr.com Their synthesis involves a stepwise, generational growth from a central core. nih.govdntb.gov.ua While direct synthesis of a dendrimer using 1,3-Di-n-octyltetramethyldisilazane as the core or branching unit is not explicitly reported, its functional N-H group (after hydrolysis of one Si-N bond) or the potential to functionalize the octyl chains could allow it to be attached to a dendritic structure. For example, it could be grafted onto the surface of a pre-formed dendrimer to create a molecule with a hydrophilic interior and a highly hydrophobic, organosilicon periphery. This could create unimolecular micelles for encapsulating guest molecules. nih.gov The synthesis of dendrimers often utilizes branching motifs; a common example is the 1→3 branching pioneered by Newkome, which allows for a rapid increase in the number of terminal groups. researchgate.net

Hybrid Organic-Inorganic Polymers: Hybrid organic-inorganic polymers aim to combine the advantages of both material classes: the thermal stability and rigidity of inorganic components with the flexibility and processability of organic polymers. dtic.milmdpi.com 1,3-Di-n-octyltetramethyldisilazane is an archetypal molecule for creating such hybrids. The Si-N-Si linkage represents the inorganic part, while the two n-octyl and four methyl groups constitute the organic component.

Incorporating this molecule into a larger polymer matrix can be achieved through several strategies:

As a Building Block: The disilazane unit can be incorporated into a polymer backbone, creating a hybrid material with unique solubility and thermal properties.

As a Grafting Agent: It can be used to modify the surface of other polymers or inorganic nanoparticles (like silica), imparting hydrophobicity and improving compatibility in composite materials. mdpi.com

In Sol-Gel Processes: Disilazanes can be used in sol-gel chemistry, where hydrolysis and condensation reactions lead to the formation of a cross-linked network. The n-octyl groups would remain as flexible side chains within the resulting inorganic-organic hybrid glass or coating. mdpi.com

Interactive Data Table: Properties of 1,3-Di-n-octyltetramethyldisilazane

| Property | Value | Reference |

| CAS Number | 69519-51-3 | chemicalbook.com |

| Molecular Formula | C20H47NSi2 | cymitquimica.com |

| Molecular Weight | 357.77 g/mol | cymitquimica.com |

| Appearance | Clear Liquid | cymitquimica.com |

| Synonyms | N-[dimethyl(octyl)silyl]-1,1-dimethyl-1-octylsilanamine | cymitquimica.com |

Functional Materials for Optoelectronics and Nanotechnology

The integration of organic side chains onto an inorganic silicon-based framework positions compounds like 1,3-Di-n-octyltetramethyldisilazane as valuable components in the design of functional materials for optoelectronics and nanotechnology.

Charge Transport and Luminescence Properties

In organic and hybrid optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells, the molecular structure of materials heavily influences their electronic properties. While direct studies on the charge transport and luminescence of 1,3-Di-n-octyltetramethyldisilazane itself are scarce, its structural motifs are relevant.

The long, insulating n-octyl chains would likely make the molecule itself a poor charge conductor. However, when incorporated into a larger system, these chains play a crucial role:

Morphology Control: In thin films of conjugated polymers used for charge transport, the addition of molecules with long alkyl chains can influence molecular packing, domain size, and film morphology. This can, in turn, affect charge carrier mobility by altering the pathways for charge hopping between conductive polymer chains.

Dielectric Layers: The insulating nature of the octyl groups and the silazane core could make materials derived from it suitable for use as dielectric layers in transistors or as host materials in phosphorescent OLEDs, where they serve to isolate and separate emissive guest molecules, preventing aggregation-caused quenching of luminescence.

Nanostructured Materials Design

The design of nanostructured materials relies on the precise control of matter at the nanoscale, often through self-assembly processes. researchgate.net 1,3-Di-n-octyltetramethyldisilazane is well-suited for this purpose due to its amphiphilic character, possessing a polar head (the Si-N-Si group) and nonpolar tails (the n-octyl chains).

This structure allows it to function as:

A Surface Ligand for Nanoparticles: It can be used to passivate the surface of semiconductor or metal nanoparticles. The nitrogen or silicon atoms can coordinate to the nanoparticle surface, while the octyl chains extend into the surrounding solvent, providing steric stabilization and preventing aggregation. This allows for the dispersion of nanoparticles in nonpolar solvents, which is critical for creating solution-processable nanocomposites for electronic and optical applications.

A Structure-Directing Agent: In the synthesis of mesoporous materials, molecules like this can act as templates, forming micelles or other aggregates around which an inorganic framework (like silica) is grown. Subsequent removal of the organic template leaves a porous structure with controlled pore sizes.

Specialized Applications in Microelectronics and Sensors

The properties derived from the unique hybrid organic-inorganic nature of 1,3-Di-n-octyltetramethyldisilazane lend themselves to specialized roles in microelectronics and sensor technology.

In microelectronics , silylation agents are widely used to modify surfaces. Hexamethyldisilazane (B44280) (HMDS), a smaller analogue, is famously used as an adhesion promoter for photoresists on silicon wafers. It renders the hydrophilic silicon dioxide surface hydrophobic, improving the coating quality of the organic photoresist. 1,3-Di-n-octyltetramethyldisilazane could be used for similar purposes where a much higher degree of hydrophobicity or a thicker, more robust organic layer is required. Potential applications include:

Dielectric Layers: As a precursor for low-k dielectric materials, which are essential for reducing parasitic capacitance in advanced integrated circuits. The incorporation of bulky, nonpolar octyl groups can lower the dielectric constant of the material.

Passivation Layers: To protect sensitive electronic components from moisture and other environmental contaminants.

In sensor technology, surface chemistry is paramount. 1,3-Di-n-octyltetramethyldisilazane can be used to create highly hydrophobic (superhydrophobic) surfaces on sensor substrates. This is particularly useful for:

Electrochemical Sensors: Preventing fouling of electrode surfaces by creating a non-stick layer that repels aqueous contaminants while allowing the target analyte to reach the sensing element.

Gas Sensors: Modifying the surface of a sensor to enhance its selectivity by controlling which molecules can adsorb onto the active sensing layer. The organosilicon layer could act as a selective membrane.

Emerging Research Avenues and Uncharted Territories in Disilazane Chemistry

Design and Synthesis of Novel Disilazane Architectures with Tunable Properties

The synthesis of disilazanes, compounds featuring a Si-N-Si linkage, is a cornerstone of organosilicon chemistry. Historically, methods like ammonolysis of chlorosilanes have been used, but these can be exothermic and may produce by-products like hydrogen halides, limiting the synthesis of more complex or unsymmetrical derivatives. researchgate.net Modern research focuses on creating novel disilazane architectures with properties that can be finely tuned by altering the substituents on the silicon atoms.

Emerging synthetic strategies offer more control and versatility. One such method is trans-silylation, which involves the exchange of silyl (B83357) groups between different organosilicon compounds. researchgate.net This allows for the preparation of varied structures, including those with specific functionalities. Catalytic routes are also gaining prominence, offering more atom-economical and sustainable alternatives to stoichiometric reactions. researchgate.net For a molecule like 1,3-Di-n-octyltetramethyldisilazane, the two n-octyl chains significantly influence its physical and chemical properties, such as solubility in nonpolar organic solvents and its potential as a surface modifying agent. The design of synthetic routes that allow for the precise and efficient introduction of such long alkyl chains is a key area of research. The goal is to create a toolbox of synthetic methods that can produce a wide array of disilazanes with tailored lipophilicity, thermal stability, and reactivity.

Table 1: Comparison of Synthetic Approaches for Disilazanes

| Method | Description | Advantages | Limitations |

| Ammonolysis | Reaction of chlorosilanes with ammonia (B1221849) or an amine. | Well-established, suitable for simple symmetrical disilazanes. | Exothermic, produces salt by-products, difficult for complex structures. researchgate.net |

| Trans-silylation | Exchange of silyl groups between organosilicon molecules. | Allows for the synthesis of chloro-substituted and unsymmetrical disilazanes. researchgate.net | Often requires a starting disilazane, may be an equilibrium process. researchgate.net |

| Catalytic Synthesis | Use of a catalyst to facilitate the formation of the Si-N bond. | High efficiency, atom economy, milder reaction conditions, sustainable. researchgate.net | Catalyst development and optimization are ongoing. |

Innovations in Catalysis for Highly Selective Disilazane Transformations

Catalysis is at the forefront of advancing disilazane chemistry, enabling reactions that were previously inefficient or impossible. Innovations are focused on developing catalysts that can selectively transform disilazanes or use them as reagents in a highly controlled manner. Disilazanes like hexamethyldisilazane (B44280) (HMDS) are widely used as silylating agents to protect hydroxyl groups in organic synthesis. researchgate.net Researchers are exploring catalysts based on earth-abundant metals and developing novel non-covalent catalyst systems, such as silanediols, to promote new types of reactivity. nationalacademies.org

A major goal is to improve the efficiency and selectivity of processes like O-silylation. researchgate.net For a sterically hindered or specialized disilazane like 1,3-Di-n-octyltetramethyldisilazane, efficient catalytic systems would be crucial for its application as a silylating agent. Furthermore, catalysis plays a role in the functionalization of the disilazane molecule itself. The development of catalysts for the selective modification of the alkyl chains or the Si-CH₃ groups on 1,3-Di-n-octyltetramethyldisilazane could open up pathways to even more complex and functionalized organosilicon compounds. The broader push in catalysis is toward creating more sustainable chemical production by reducing energy consumption and waste, a trend that directly impacts the synthesis and application of specialty chemicals. nationalacademies.org

Predictive Modeling and Machine Learning for Structure-Property Relationships

The ability to predict the properties of a molecule before it is synthesized is a transformative goal in materials science. For complex molecules like disilazanes, computational tools are becoming indispensable. Density Functional Theory (DFT) and other molecular dynamics simulations provide a way to study material properties at an atomic scale. arxiv.org These methods can be used to investigate reaction mechanisms, such as the 1,3-dipolar cycloadditions involving related nitrogen-containing compounds, providing insights into reactivity and selectivity. researchgate.netresearchgate.net

More recently, machine learning (ML) has emerged as a powerful, data-driven approach to predict material properties. arxiv.orgresearchgate.net By training models on existing data from chemical literature and databases, ML algorithms can learn the intricate relationships between a molecule's structure and its macroscopic properties. arxiv.orgresearchgate.net For a compound like 1,3-Di-n-octyltetramethyldisilazane, an ML model could potentially predict properties such as its viscosity, thermal decomposition temperature, or its effectiveness as a surface hydrophobizing agent based solely on its molecular structure. Researchers are developing general-purpose ML models to predict a range of electronic and physical properties for crystals and polymers, and these techniques could be adapted for organosilicon compounds. chemrxiv.orgresearchgate.net This predictive capability accelerates the discovery of new materials by allowing scientists to screen vast numbers of potential structures virtually, identifying promising candidates for synthesis and testing. arxiv.orgsolent.ac.uk

Table 2: Potential Applications of Machine Learning in Disilazane Chemistry

| Predicted Property | Machine Learning Approach | Potential Impact |

| Glass Transition Temperature (Tg) | Deep Neural Network (DNN) using molecular fingerprints. researchgate.net | Design of disilazane-based polymers with specific thermal characteristics. |

| Band Gap / Electronic Properties | Atomic representation models. chemrxiv.org | Screening for novel semiconductor or dielectric materials. |

| Material Compatibility | Half Dense Difference Network (HDDN) on structural data. arxiv.orgresearchgate.net | Formulation of new polymer blends and composites incorporating disilazanes. |

| Reaction Yield / Selectivity | Regression models trained on reaction parameters. | Optimization of synthesis for compounds like 1,3-Di-n-octyltetramethyldisilazane. |

Exploration of Sustainable Production and Application Cycles

The chemical industry is increasingly focused on sustainability, driven by the need to reduce environmental impact and transition away from fossil fuel-based feedstocks. nationalacademies.orgfraunhofer.de This paradigm shift affects the entire lifecycle of chemical products, from their synthesis to their end-of-life. For specialty chemicals like 1,3-Di-n-octyltetramethyldisilazane, research into sustainable production cycles is a key emerging avenue. This involves developing manufacturing processes that are more energy-efficient, utilize renewable raw materials, and minimize waste. fraunhofer.demdpi.com

Cross-Disciplinary Research with Biological and Environmental Sciences

The unique properties of organosilicon compounds are creating opportunities for research that bridges chemistry with biological and environmental sciences. While the direct biological applications of 1,3-Di-n-octyltetramethyldisilazane are not established, the broader class of silanes and siloxanes is explored for creating biocompatible materials, coatings for medical devices, and as components in drug delivery systems. The Si-O-Si bond in silicones, for example, imparts high flexibility and thermal stability. The Si-N-Si bond in disilazanes offers a different kind of reactivity, particularly a sensitivity to water, which could be exploited in designing materials that hydrolyze under specific conditions.

In environmental science, cross-disciplinary approaches are essential for understanding the fate and impact of chemicals in the environment. nih.gov Research is needed to understand how compounds like 1,3-Di-n-octyltetramethyldisilazane behave in soil and water systems, including their potential for biodegradation and their interactions with biota. Such studies are crucial for conducting comprehensive life cycle assessments and ensuring that new materials are designed to be environmentally benign. This integration of environmental and health considerations into the chemical design process is a critical component of modern, responsible innovation. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1,3-Di-nnn-octyltetramethyldisilazane, and how can reaction efficiency be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions using chlorosilanes and alkylamines. For example, a two-step approach can be adapted from analogous disilazane syntheses:

Silanization : React -octylamine with chlorotrimethylsilane in anhydrous toluene under nitrogen, using pyridine as an acid scavenger to neutralize HCl byproducts .

Condensation : Introduce a second equivalent of chlorotrimethylsilane to form the disilazane backbone. Monitor reaction completion via thin-layer chromatography (TLC) or gas chromatography (GC).

Key Parameters :

- Maintain anhydrous conditions to prevent hydrolysis of silane intermediates.

- Optimize stoichiometry (1:2 molar ratio of amine to chlorosilane) and reflux temperature (80–100°C) for 6–12 hours .

Q. How should researchers characterize 1,3-Di-nnn-octyltetramethyldisilazane using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Key absorptions include Si–N–Si stretches (800–950 cm) and C–H stretches (2850–2960 cm) .

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) to detect impurities ≤0.5% .

Q. What purification techniques are effective for removing common byproducts (e.g., unreacted silanes or oligomers)?

Methodological Answer:

- Recrystallization : Dissolve the crude product in minimal hexane at 50°C, then cool to −20°C to precipitate high-purity crystals .

- Vacuum Distillation : Employ fractional distillation under reduced pressure (0.1–1 mmHg) to isolate the target compound (boiling point ~250–300°C, estimated via NIST data for analogous disilazanes) .

- Silica Gel Chromatography : Use a hexane/ethyl acetate (95:5) gradient to separate oligomeric byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for 1,3-Di-nnn-octyltetramethyldisilazane?

Methodological Answer:

- Controlled Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen at 10°C/min to compare decomposition onset temperatures. Inconsistent data often arise from residual solvents or moisture; pre-dry samples at 100°C for 2 hours .

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy () for degradation. Cross-validate with differential scanning calorimetry (DSC) to identify exothermic/endothermic events .

Q. What strategies enable selective functionalization of 1,3-Di-nnn-octyltetramethyldisilazane for advanced material applications?

Methodological Answer:

- Electrophilic Substitution : React with acyl chlorides (e.g., chloroacetyl chloride) in dry toluene to replace -octyl groups, monitored by Si NMR shifts .

- Cross-Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh)) to graft aryl or alkenyl groups onto the silazane backbone, optimizing ligand ratios and reaction time (24–48 hours) .

Q. How can researchers address spectral interference when analyzing disilazane derivatives in complex matrices?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.